
Isoamyldimethylsulfonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoamyldimethylsulfonium iodide is an organosulfur compound that belongs to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic groups and an iodide anion. This compound is particularly interesting due to its applications in organic synthesis, especially in the formation of epoxides and other cyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyldimethylsulfonium iodide can be synthesized through the reaction of isoamyl alcohol with dimethyl sulfide in the presence of an iodinating agent such as iodine or hydroiodic acid. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonium salt after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Isoamyldimethylsulfonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of various sulfonium derivatives.
Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Cyclization Reactions: this compound is commonly used in the Corey-Chaykovsky reaction to form epoxides from aldehydes or ketones.
Common Reagents and Conditions:
Nucleophiles: Such as halides, cyanides, and thiolates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Such as sodium hydroxide or potassium tert-butoxide for cyclization reactions.
Major Products:
Epoxides: Formed through the Corey-Chaykovsky reaction.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Various Sulfonium Derivatives: Formed through substitution reactions.
Scientific Research Applications
Isoamyldimethylsulfonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatility in chemical transformations.
Mechanism of Action
The mechanism by which isoamyldimethylsulfonium iodide exerts its effects involves the formation of a sulfonium ylide intermediate. This intermediate can undergo nucleophilic attack by various electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Trimethylsulfonium Iodide: Another sulfonium salt with similar reactivity but different steric properties.
Dimethylsulfoxonium Iodide: Used in similar reactions but has different oxidation states and reactivity.
Ethylmethylsulfonium Iodide: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Uniqueness: Isoamyldimethylsulfonium iodide is unique due to its specific alkyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis that other sulfonium salts may not be able to achieve.
Properties
CAS No. |
73927-17-0 |
|---|---|
Molecular Formula |
C7H17IS |
Molecular Weight |
260.18 g/mol |
IUPAC Name |
dimethyl(3-methylbutyl)sulfanium;iodide |
InChI |
InChI=1S/C7H17S.HI/c1-7(2)5-6-8(3)4;/h7H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VSLAGDVHGPDWLE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC[S+](C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
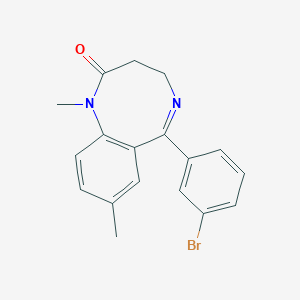
![2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride](/img/structure/B14442002.png)
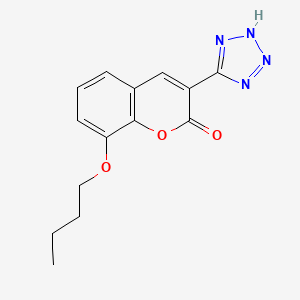
![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
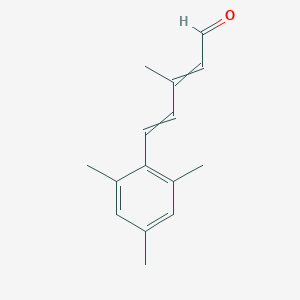
![(3aR,8bS)-2,3,3a,4-Tetrahydrocyclopenta[b]indol-8b(1H)-ol](/img/structure/B14442030.png)
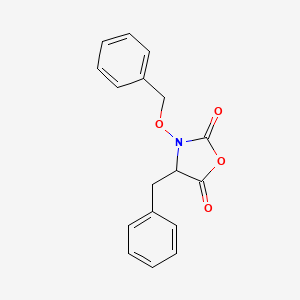
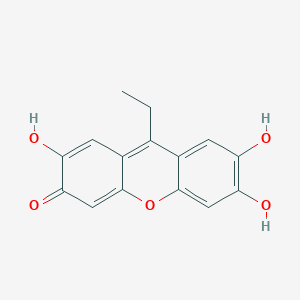
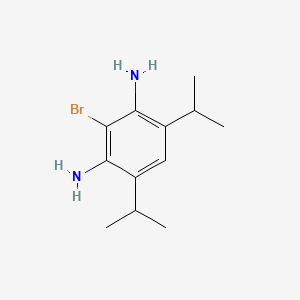
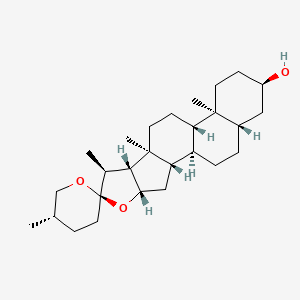
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)


